![molecular formula C18H17ClN2O2S B11153941 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B11153941.png)
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound has been studied for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The exact mechanism remains under investigation; however, it is hypothesized that the thiazole ring may interfere with bacterial cell wall synthesis or disrupt metabolic pathways crucial for bacterial survival.
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
- Case Study : In vitro tests have shown that derivatives of thiazole compounds can significantly reduce the viability of cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) through various assays including MTT and SRB assays .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory properties of this compound. Thiazole derivatives are known to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, inhibiting or activating specific biochemical processes, and modulating cellular functions. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide include:
- 3-(5-(4-Chlorophenyl)furan-2-yl)acrylic acid
- 3-(furan-2-yl)propanoyl chloride
- (E)-1-(3-chlorophenyl)-3-(furan-2-yl)prop-2-en-1-one .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Biological Activity
The compound 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer, antibacterial, and antifungal properties, supported by relevant case studies and research findings.
- Molecular Formula : C15H16ClN3O2S
- Molecular Weight : 335.82 g/mol
- IUPAC Name : 2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methylthiazole-5-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives, including the compound . Research indicates that thiazole compounds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : Thiazoles are believed to induce apoptosis in cancer cells by activating caspases and modulating cell cycle regulators.
A study reported that derivatives similar to this compound exhibited significant cytotoxicity against MCF7 and A549 cell lines, with IC50 values indicating effective growth inhibition .
Antibacterial Activity
Thiazole derivatives have also shown promising antibacterial properties. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function.
- Target Bacteria : Common targets include Staphylococcus aureus and Escherichia coli.
These values suggest that the compound may be more effective than traditional antibiotics in certain cases, showing potential for development into a therapeutic agent.
Antifungal Activity
The antifungal activity of thiazole derivatives is another area of interest. Research indicates that these compounds can disrupt fungal cell membranes or inhibit essential biosynthetic pathways.
These findings suggest that this compound could serve as a lead for developing new antifungal treatments.
Case Studies
- Study on Anticancer Efficacy : A recent study evaluated the anticancer efficacy of several thiazole derivatives, including our compound, against different cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathways .
- Antibacterial Screening : In a comparative study of thiazole derivatives against common bacterial strains, this compound displayed superior antibacterial activity compared to standard antibiotics like ampicillin and streptomycin .
Properties
Molecular Formula |
C18H17ClN2O2S |
---|---|
Molecular Weight |
360.9 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(furan-2-yl)propyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C18H17ClN2O2S/c1-12-16(17(22)20-10-4-6-13-7-5-11-23-13)24-18(21-12)14-8-2-3-9-15(14)19/h2-3,5,7-9,11H,4,6,10H2,1H3,(H,20,22) |
InChI Key |
LXWDYJJTUHCXGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NCCCC3=CC=CO3 |
Origin of Product |
United States |
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